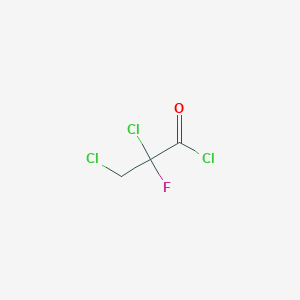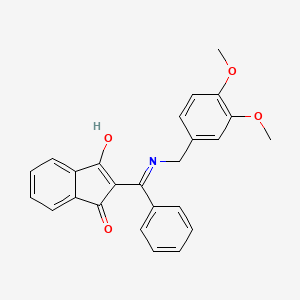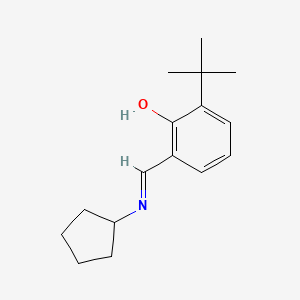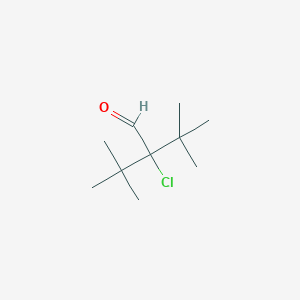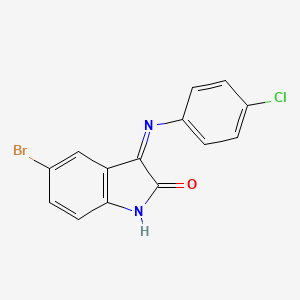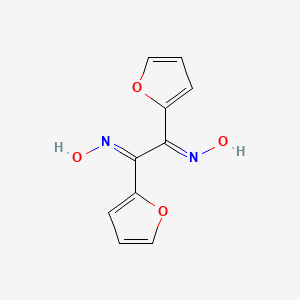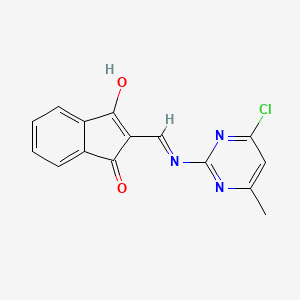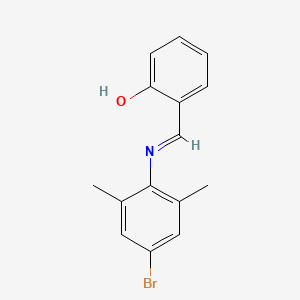
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-3-((2-morpholin-4-ylethyl)amino)-N-phenylprop-2-enamide (hereafter referred to as Acetyl-Morpholine) is a small molecule used in a variety of scientific research applications. It is a derivative of the morpholine family, which is a heterocyclic compound containing a nitrogen atom in a four-membered ring. Acetyl-Morpholine is used as a reagent in the synthesis of other compounds and as an inhibitor of enzymes and proteins. It is also used in the study of protein-protein interactions, as well as in the study of enzyme kinetics and the development of new drugs.
科学的研究の応用
Acetyl-Morpholine is used in a variety of scientific research applications. It is commonly used as an inhibitor of enzymes and proteins, as it is able to bind and inhibit the activity of these molecules. It is also used as a reagent in the synthesis of other compounds, such as peptides and proteins. In addition, Acetyl-Morpholine is used in the study of protein-protein interactions and in the study of enzyme kinetics. Finally, Acetyl-Morpholine is used in the development of new drugs, as it has been shown to have properties that could be beneficial for drug design.
作用機序
Acetyl-Morpholine is an inhibitor of enzymes and proteins. It is able to bind to the active site of the enzyme or protein, preventing it from binding to its substrate and thus inhibiting its activity. Acetyl-Morpholine is also able to bind to the active site of enzymes and proteins, preventing them from undergoing conformational changes that are necessary for their activity.
Biochemical and Physiological Effects
Acetyl-Morpholine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins, as well as to interfere with protein-protein interactions. In addition, Acetyl-Morpholine has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.
実験室実験の利点と制限
The use of Acetyl-Morpholine in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. It is also able to bind to a wide variety of enzymes and proteins, making it a useful tool for studying their activity. However, Acetyl-Morpholine is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The use of Acetyl-Morpholine in scientific research is still in its early stages, and there are many potential future directions that could be explored. For example, it could be used to study the structure and function of proteins and enzymes in greater detail, as well as to develop new drugs that target specific proteins and enzymes. It could also be used to study the effects of Acetyl-Morpholine on other molecules, such as DNA, RNA, and metabolites. Finally, Acetyl-Morpholine could be used to study the effects of environmental factors, such as pH and temperature, on the activity of proteins and enzymes.
合成法
Acetyl-Morpholine is synthesized from the reaction of morpholine and acetyl chloride in aqueous solution. The reaction is carried out in a two-phase system, with the morpholine dissolved in the aqueous phase and the acetyl chloride dissolved in the organic phase. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is typically carried out at room temperature. The reaction is complete when the morpholine is completely converted to Acetyl-Morpholine.
特性
IUPAC Name |
(Z)-3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)-N-phenylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14(21)16(17(22)19-15-5-3-2-4-6-15)13-18-7-8-20-9-11-23-12-10-20/h2-6,13,21H,7-12H2,1H3,(H,19,22)/b16-14-,18-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQQUCOMFPQZHH-QWTLTLSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NCCN1CCOCC1)C(=O)NC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=NCCN1CCOCC1)/C(=O)NC2=CC=CC=C2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

